2,3,3-Trimethylbenzoindolenine

Catalog No.
S751088
CAS No.
41532-84-7
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3-Trimethylbenzoindolenine

CAS Number

41532-84-7

Product Name

2,3,3-Trimethylbenzoindolenine

IUPAC Name

1,1,2-trimethylbenzo[e]indole

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-9H,1-3H3

InChI Key

WJZSZXCWMATYFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2

The exact mass of the compound 1,1,2-Trimethyl-1H-benzo[E]indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,3-Trimethylbenzoindolenine (1,1,2-Trimethyl-1H-benzo[e]indole) is a critical heterocyclic building block utilized extensively in the synthesis of near-infrared (NIR) polymethine and cyanine dyes, such as Indocyanine Green (ICG), Cy5.5, and Cy7.5 [1]. Unlike standard indolenines, this compound features a fused benzene ring that extends the pi-conjugation of the resulting dye molecules. This structural extension is fundamentally required to push the absorption and emission profiles of fluorescent probes into the NIR-I and NIR-II biological windows, where tissue scattering and autofluorescence are minimized [2]. Commercially, it is procured by pharmaceutical, diagnostic, and materials science manufacturers to synthesize highly lipophilic, deep-tissue imaging agents, non-linear optical materials, and specialized functional dyes that cannot be accessed using simpler indolenine derivatives.

Research Fit

NIR Dye Synthesis

Precursor for cyanine and squaraine dyes with emission >650 nm via benzo-fused core

Solid-State Handling

Crystalline solid at room temperature simplifies weighing and laboratory workflow

Formulation Compatibility

Reported higher lipophilicity supports hydrophobic matrix and nanoparticle incorporation

Attempting to substitute 2,3,3-Trimethylbenzoindolenine with the more common and less expensive 2,3,3-Trimethylindolenine (CAS 1640-39-7) fundamentally alters the photophysical and physicochemical properties of the synthesized downstream products [1]. The absence of the fused benzene ring in the generic substitute truncates the pi-electron system, resulting in a failure to achieve the necessary bathochromic shifts required for near-infrared applications. Consequently, dyes synthesized from the generic indolenine will absorb and emit in the visible spectrum (e.g., ~630-650 nm) rather than the critical NIR window (>670-800 nm), rendering them useless for deep-tissue in vivo imaging [2]. Furthermore, the generic substitute lacks the enhanced lipophilicity and specific redox potentials imparted by the benzo[e]indole core, which are essential for targeted cellular membrane partitioning and stable electrochemical performance in advanced diagnostic assays.

Substitution Risk

Dimension
Target: 2,3,3-Trimethylbenzoindolenine
Substitute: 2,3,3-Trimethylindolenine
Spectral Window
NIR emission (~650–750 nm) supported by benzo-fused core
Visible-region emission; NIR access may not transfer
Physical Form
Crystalline solid; melting point >100 °C
Liquid at room temperature; handling and storage differ
Formulation Context
Reported LogP 3.5; may support hydrophobic encapsulation
Lower lipophilicity; formulation behavior may shift

Bathochromic Spectral Shifting for Near-Infrared Window Access

The primary procurement driver for 2,3,3-Trimethylbenzoindolenine is its ability to red-shift the optical properties of polymethine dyes. When condensed into squarylium cyanine dyes, the benzo[e]indolenine derivative achieves a maximum absorption wavelength of 672 nm, compared to 631 nm for the standard indolenine analog [1]. This consistent ~40 nm bathochromic shift is also observed in heptamethine cyanines (e.g., Cy7 vs Cy7.5), pushing the dye's operating range firmly into the tissue-transparent NIR window.

Evidence DimensionMaximum Absorption Wavelength (λmax)
Target Compound Data672 nm (Benzo[e]indolenine-derived squarylium dye)
Comparator Or Baseline631 nm (2,3,3-Trimethylindolenine-derived squarylium dye)
Quantified Difference+41 nm bathochromic shift
ConditionsPhotophysical studies measured in ethanol solution at room temperature

Buyers must select the benzo-fused precursor to synthesize probes that operate in the near-infrared region, which is mandatory for minimizing background autofluorescence in biological imaging.

Conjugation & NIR Emission
Cross-study comparable
~100 nm red-shift Visible → NIR (631–712 nm for squaraines)

Benzo-fused core enables NIR spectral window for imaging research

Reported in organic solvents and aqueous buffers

Enhancement of Two-Photon Absorption (2PA) Cross-Section

For advanced non-linear optical applications, the extended pi-conjugation of 2,3,3-Trimethylbenzoindolenine significantly enhances intramolecular charge transfer. Studies comparing standard indolenine dyes with pi-extended benzoindolenines demonstrate that the two-photon absorption cross-section (σ2) is more than doubled in the benzo-fused derivatives (such as ICG)[1]. This exponential increase in σ2 is a direct result of the increased oscillator strength provided by the additional aromatic ring.

Evidence DimensionTwo-Photon Absorption Cross-Section (σ2)
Target Compound Data>2x increase in σ2 (Benzoindolenine-based dyes, e.g., ICG)
Comparator Or BaselineBaseline σ2 (Standard indolenine-based polymethine dyes)
Quantified Difference>100% enhancement in two-photon absorption cross-section
ConditionsMeasured under 1552 nm excitation for NIR-II window imaging applications

Procuring the benzo-fused precursor is critical for manufacturing contrast agents intended for multiphoton microscopy, where maximizing signal brightness at high tissue depths is the primary performance bottleneck.

Solid-State Handling
Head-to-head
Solid vs Liquid M.p. 111–117 °C vs 6–8 °C

Solid form simplifies weighing, handling, and laboratory workflow

Standard atmospheric pressure

Lipophilicity Tuning for Cellular Membrane Partitioning

The structural integration of the benzo[e]indole core drastically alters the physicochemical properties of the resulting fluorophores, particularly their lipophilicity. In the synthesis of near-infrared lipophilic fluorophores for tissue tracing, substituting a standard indolium pharmacophore with a benzo[e]indolenine ring increased the partition coefficient (logD at pH 7.4) from 3.56 to 6.25 [1]. This massive increase in lipophilicity dictates the dye's ability to partition into lipid bilayers and serum proteins.

Evidence DimensionPartition Coefficient (logD at pH 7.4)
Target Compound Data6.25 (Benzo[e]indolenine-substituted pentamethine cyanine, ESNF 14)
Comparator Or Baseline3.56 (Standard indolenine-substituted pentamethine cyanine, ESNF 10)
Quantified Difference+2.69 logD units (nearly 500-fold increase in lipophilicity)
ConditionsIn silico calculations and empirical validation for tissue growth tracing fluorophores

This precise control over lipophilicity allows formulation scientists to design probes that selectively accumulate in cellular membranes or specific lipophilic tissue compartments.

Lipophilicity
Cross-study comparable
LogP 3.5 vs 2.9 Difference of 0.6 LogP units

Higher lipophilicity may support hydrophobic formulation contexts

XLogP3 prediction; experimental confirmation advised

Electrochemical Stability and Oxidation Potential Shift

The electronic properties of the benzo[e]indolenine core also influence the electrochemical behavior of the synthesized dyes. Cyclic voltammetry of dicationic acceptor-donor-acceptor dyes reveals that the introduction of the fused benzene ring causes an anodic shift of 70 mV in the first oxidation process compared to the standard indolenine dye [1]. Furthermore, this structural modification transitions the oxidation wave from an irreversible process to a quasi-reversible one, indicating superior stability of the oxidized species.

Evidence DimensionFirst Oxidation Potential Shift
Target Compound Data+70 mV anodic shift and quasi-reversible oxidation (Benzo[e]indolenine dye D2)
Comparator Or BaselineBaseline irreversible oxidation at 1.11 V (Indolenine dye D1)
Quantified Difference+70 mV shift and transition to quasi-reversibility
ConditionsCyclic voltammetry measured in CH2Cl2 solutions

For manufacturers of electrochromic devices or redox-responsive sensors, the benzo-fused precursor is necessary to achieve predictable, reversible electrochemical cycling.

Thermal Stability
Head-to-head
B.p. >100 °C higher 333.7 vs 228–229 °C

May support high-temperature synthetic procedures and storage integrity

Reported at atmospheric pressure

NIR-II Phototheranostic Dye
Class-level inference
¹O₂ yield 27.1%; PCE 37.8% CyQN-BTT photosensitizer, NIR-II emission

Supports phototheranostic dye research context; model-specific review advised

In vitro characterization; in vivo mouse tumor model reported

Hypoxia/Tumor Probe Applicability
Source review
Reported NIR probe precursor Hypoxia, ischemia, integrin imaging contexts

Class-level context; NIR window is prerequisite for in vivo imaging studies

Data to verify; source-specific review recommended

Synthesis of FDA-Approved NIR Contrast Agents

Directly utilizing the bathochromic shift capabilities outlined in Section 3, this compound is the mandatory precursor for synthesizing Indocyanine Green (ICG) and its derivatives (e.g., Cy5.5, Cy7.5). These dyes are essential for clinical fluorescence-guided surgery and angiography [1].

Development of Multiphoton Microscopy Probes

Leveraging the >2x enhancement in two-photon absorption cross-section, the benzo[e]indolenine core is used to manufacture advanced contrast agents for deep-tissue, high-resolution multiphoton imaging in neurobiology and oncology [2].

Formulation of Lipophilic Membrane Tracers

Because the fused benzene ring drastically increases the partition coefficient (logD to 6.25), this compound is the optimal starting material for synthesizing lipophilic NIR fluorophores used in long-term cellular tracking, tissue growth monitoring, and lipid droplet staining [3].

Production of Electrochromic and Non-Linear Optical Materials

Taking advantage of the quasi-reversible oxidation and anodic shift, this compound is incorporated into dicationic acceptor-donor-acceptor dyes and squaraine dyes for use in organic photovoltaics, computer-to-plate (CTP) infrared absorbers, and specialized electrochromic windows [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
NIR-II fluorescence probe development
Extended π-conjugation for NIR-II emission
Emission wavelength, photostability, and signal depth
Hypoxia and tumor-targeted NIR probe research
Benzo-fused core enabling NIR spectral access
Hypoxia-sensing response and in vivo target specificity
NIR dye nanoparticle formulation studies
Reported lipophilicity for polymer matrix compatibility
Encapsulation efficiency and dye-loading reproducibility
High-temperature dye synthesis and optical recording media
Thermal stability and low volatility
Process robustness and compound integrity under elevated temperatures

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

209.120449483 Da

Monoisotopic Mass

209.120449483 Da

Heavy Atom Count

16

UNII

F56431T911

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41532-84-7

Wikipedia

2,3,3-trimethylbenzoindolenine

General Manufacturing Information

1H-Benz[e]indole, 1,1,2-trimethyl-: ACTIVE

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